Enhanced Lipophilicity Driven by 2-Methylpropyl Substitution vs. Unsubstituted Acetamide Analog
The target compound exhibits a significantly higher computed octanol-water partition coefficient (XLogP3-AA = 3.1) compared to the unsubstituted benzodioxepin acetamide comparator, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (XLogP3-AA = 1.2) [1][2]. This 1.9 log unit increase, representing a ~79-fold greater partitioning into the organic phase, is directly attributable to the 2-methylpropyl group and the chlorine atom in the target compound. This property is critical for researchers seeking compounds with improved passive membrane permeability, a key determinant of oral bioavailability and CNS exposure. The absence of the branched alkyl chain in the comparator results in substantially lower lipophilicity, limiting its utility in cellular assays requiring membrane transit [1][2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (CAS 33631-94-6): XLogP3-AA = 1.2 |
| Quantified Difference | ΔXLogP3-AA = +1.9 (~79-fold increase in partitioning to octanol) |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm (2021.05.07 release for target; 2025.04.14 release for comparator) |
Why This Matters
For medicinal chemistry procurement, a ~79-fold higher lipophilicity directly expands the compound's applicability in cell-permeable probe design and CNS-targeted library synthesis.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4962809, 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/848658-75-3. Accessed 11 May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 13343743, N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/33631-94-6. Accessed 11 May 2026. View Source
